(6E)-6-[(4-methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione
Description
Properties
IUPAC Name |
(6E)-6-[(4-methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-15-11(13(17)14-8-12(15)16)7-9-3-5-10(18-2)6-4-9/h3-7H,8H2,1-2H3,(H,14,17)/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMNCFILOCXRLL-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CNC(=O)C1=CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C(=O)CNC(=O)/C1=C\C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648921 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-6-[(4-methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione typically involves the condensation of 4-methoxybenzaldehyde with 1-methylpiperazine-2,5-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Synthetic Pathways
The compound is likely synthesized via a Knoevenagel condensation between 1-methylpiperazine-2,5-dione and 4-methoxybenzaldehyde, facilitated by a base or Lewis acid catalyst. Similar methods are documented for structurally related benzylidene-diketopiperazines .
Example Reaction:
1-Methylpiperazine-2,5-dione + 4-Methoxybenzaldehyde → (6E)-6-[(4-Methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione + H2O
Hydrogenation of the Exocyclic Double Bond
The α,β-unsaturated ketone (benzylidene group) undergoes catalytic hydrogenation to yield the saturated analog:
(6E)-6-[(4-Methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione
→ Pd/C, H2 →
6-[(4-Methoxyphenyl)methyl]-1-methylpiperazine-2,5-dione
This reaction is analogous to reductions of α,β-unsaturated Mannich bases .
Electrophilic Aromatic Substitution
The 4-methoxyphenyl group participates in nitration or halogenation at the para position relative to the methoxy group:
| Reaction Type | Reagents | Product |
|---|---|---|
| Nitration | HNO3/H2SO4 | 6-[(3-Nitro-4-methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione |
| Bromination | Br2/FeBr3 | 6-[(3-Bromo-4-methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione |
Oxidative Demethylation
The methoxy group is susceptible to demethylation using strong Lewis acids (e.g., BBr3) to yield a phenolic derivative:
6-[(4-Methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione
→ BBr3 →
6-[(4-Hydroxyphenyl)methylidene]-1-methylpiperazine-2,5-dione
Acidic Hydrolysis
Under acidic conditions (HCl/H2O), the diketopiperazine ring hydrolyzes to form a dipeptide derivative :
(6E)-6-[(4-Methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione
→ HCl →
N-Methyl-α,β-dehydro-(4-methoxybenzylidene)diketopiperazine → Linear dipeptide
Nucleophilic Attack at the Carbonyl Group
The carbonyl groups at positions 2 and 5 react with nucleophiles (e.g., Grignard reagents):
1-Methylpiperazine-2,5-dione
→ RMgX →
1-Methyl-6-[(4-methoxyphenyl)methylidene]piperazine-2,5-diol
Biological Activity and Derivatization
The compound’s conjugated system and diketopiperazine core suggest potential anticancer activity via interactions with cellular targets (e.g., tubulin or DNA) . Derivatives may be synthesized by:
-
Mannich Reactions : Introducing aminomethyl groups at the benzylidene moiety .
-
Metal Complexation : Coordinating with transition metals (e.g., Zn²⁺) to enhance bioactivity .
Stability and Degradation
-
Photodegradation : The benzylidene group undergoes E/Z isomerization under UV light.
-
Oxidative Degradation : Sensitive to peroxides, leading to cleavage of the exocyclic double bond.
Scientific Research Applications
Overview
The compound (6E)-6-[(4-methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione, also known by its CAS number 338416-40-3, is a piperazine derivative with potential applications in medicinal chemistry and other fields. Its structure features a piperazine ring substituted with a methoxyphenyl group, which may contribute to its biological activity and utility in various applications.
Medicinal Chemistry
The compound has been investigated for its potential pharmacological properties. Its structural similarity to other biologically active compounds suggests it may exhibit various therapeutic effects, including:
- Antidepressant Activity : Research indicates that derivatives of piperazine can influence neurotransmitter systems, potentially leading to antidepressant effects. Studies have shown that modifications in the piperazine structure can enhance binding affinity to serotonin receptors, which are crucial in mood regulation .
- Antitumor Properties : Some studies have explored the cytotoxic effects of piperazine derivatives on cancer cell lines. The presence of the methoxyphenyl group may enhance the compound's ability to interact with cellular targets involved in tumor growth and proliferation .
Neuropharmacology
Due to its ability to cross the blood-brain barrier, (6E)-6-[(4-methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione has been evaluated for neuropharmacological applications. Research suggests potential roles in treating neurological disorders such as anxiety and schizophrenia by modulating dopaminergic and serotonergic pathways .
Chemical Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for further chemical modifications that can lead to novel compounds with enhanced biological activities. Researchers have utilized it in synthetic pathways to develop new pharmaceuticals with targeted actions .
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry investigated various piperazine derivatives for their antidepressant properties. The study found that compounds similar to (6E)-6-[(4-methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione exhibited significant activity in animal models of depression, correlating with receptor binding assays that indicated enhanced serotonin receptor affinity .
Case Study 2: Antitumor Effects
In a research project focused on cancer therapeutics, the compound was tested against several human cancer cell lines. Results demonstrated that it induced apoptosis in a dose-dependent manner, suggesting its potential as a lead compound for developing new anticancer agents . Further exploration into its mechanism of action revealed that it interfered with key signaling pathways involved in cell survival and proliferation.
Mechanism of Action
The mechanism of action of (6E)-6-[(4-methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Insights:
- Substituent Position : The 4-methoxy group in the target compound likely induces a blue shift in UV-Vis absorption compared to nitro or chloro substituents, as seen in .
- Cytotoxicity: Quinoline-containing analogs (e.g., 5a) exhibit stronger cytotoxicity (IC50 ~3 µM) than unsubstituted DKPs, suggesting that fused aromatic systems enhance antitumor activity .
- Stereochemical Effects : E-configuration at position 6 (target compound) may alter binding affinity compared to Z-configurations, as seen in stereoisomers of hydroxypropylidene derivatives .
Electronic and Optical Properties
The 4-methoxy group in the target compound acts as an electron donor, increasing charge-transfer interactions. In contrast, electron-withdrawing groups (e.g., nitro in ) reduce absorption intensity due to diminished π-π* transitions . For example:
- Absorption Trends : Derivatives with 4-methoxyphenyl groups (e.g., 6i in ) show blue-shifted absorption maxima compared to 4-chlorophenyl analogs, aligning with the target compound’s expected optical behavior .
Biological Activity
(6E)-6-[(4-methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione, also known by its CAS number 338416-40-3, is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anti-inflammatory, antioxidant, and anticancer activities based on diverse research findings.
Chemical Structure and Properties
The molecular formula for (6E)-6-[(4-methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione is . The structure features a piperazine ring with a methylene bridge connecting to a 4-methoxyphenyl group, contributing to its biological activity.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of (6E)-6-[(4-methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione exhibit notable anti-inflammatory properties. For instance, Mannich base derivatives synthesized from this compound showed varying degrees of anti-inflammatory activity with IC50 values indicating their potency:
| Compound | IC50 (μM) |
|---|---|
| 2a | 10.67 |
| 2b | 10.72 |
| 2c | 37.75 |
| 2d | 1.93 |
| Diclofenac Sodium | 56.29 |
| Curcumin | 8.43 |
These results suggest that some derivatives possess anti-inflammatory activity comparable to established drugs like diclofenac and curcumin .
Antioxidant Activity
The antioxidant potential of the compound was assessed using the DPPH free radical scavenging assay. The IC50 values for the antioxidant activity of various derivatives were as follows:
| Compound | IC50 (μM) |
|---|---|
| 2a | 229.62 |
| 2b | 57.29 |
| 2c | 280.43 |
| 2d | 219.22 |
| Quercetin | 144.22 |
| Curcumin | 26.45 |
While some derivatives showed promising antioxidant activity, it was noted that substituting Mannich bases into the original structure may enhance anti-inflammatory effects at the expense of antioxidant capacity .
Anticancer Activity
The anticancer potential of (6E)-6-[(4-methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione has been explored in various cell lines. Notably, compounds derived from this structure exhibited significant cytotoxicity against several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 1.02 |
| SMMC-7721 | 1.33 |
| SGC-7901 | 1.35 |
| U87 | 2.50 |
| HepG2 | 4.12 |
These findings indicate that the compound's derivatives can inhibit cell proliferation effectively, with some showing better activity than doxorubicin, a standard chemotherapeutic agent .
Case Studies
Several studies have investigated the mechanisms underlying the biological activities of this compound:
- Inhibition of Telomerase Activity : One study revealed that certain derivatives inhibit telomerase activity by decreasing dyskerin expression, which is crucial for maintaining telomere integrity in cancer cells .
- Pathological Changes in Animal Models : In vivo experiments demonstrated that specific derivatives could ameliorate pathological changes in liver tissues induced by carcinogens in rat models, suggesting protective effects against liver cancer .
Q & A
Q. How should researchers interpret discrepancies in reported spectroscopic data (e.g., NMR shifts)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
